molecular formula C24H16N8 B12594611 2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline CAS No. 873663-22-0

2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline

Cat. No.: B12594611
CAS No.: 873663-22-0
M. Wt: 416.4 g/mol
InChI Key: RBDVTLJMMYGHSD-UHFFFAOYSA-N
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Description

2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two pyrazolyl-pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline typically involves the condensation of 2,3-dichloroquinoxaline with 3-(pyridin-2-yl)-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding partially or fully reduced derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination to metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(pyridin-2-yl)quinoxaline: Lacks the pyrazole groups, which may affect its binding properties and reactivity.

    3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Contains a tetrazine ring instead of a quinoxaline core, leading to different chemical and biological properties.

    4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline: Similar structure but with a quinoline core, which may influence its electronic and steric properties.

Uniqueness

2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline is unique due to the presence of both pyrazole and pyridine groups attached to a quinoxaline core. This combination of functional groups provides a versatile platform for various chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

873663-22-0

Molecular Formula

C24H16N8

Molecular Weight

416.4 g/mol

IUPAC Name

2,3-bis(3-pyridin-2-ylpyrazol-1-yl)quinoxaline

InChI

InChI=1S/C24H16N8/c1-2-10-20-19(9-1)27-23(31-15-11-21(29-31)17-7-3-5-13-25-17)24(28-20)32-16-12-22(30-32)18-8-4-6-14-26-18/h1-16H

InChI Key

RBDVTLJMMYGHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N3C=CC(=N3)C4=CC=CC=N4)N5C=CC(=N5)C6=CC=CC=N6

Origin of Product

United States

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